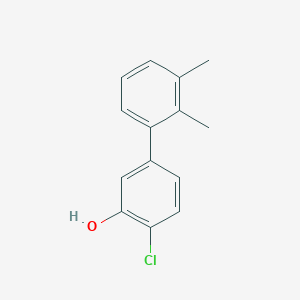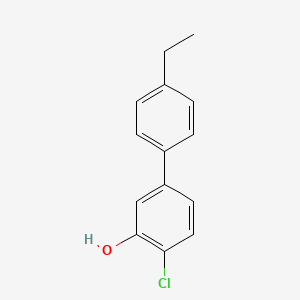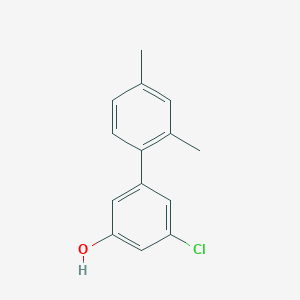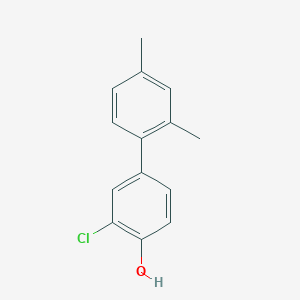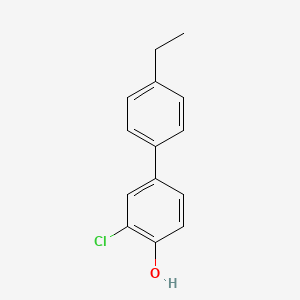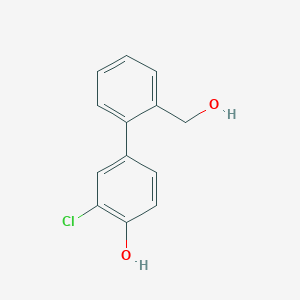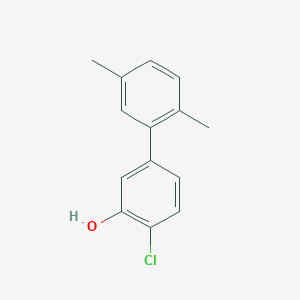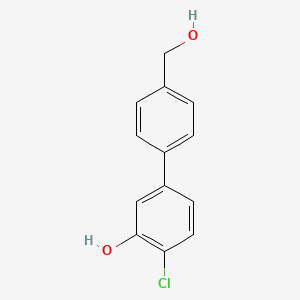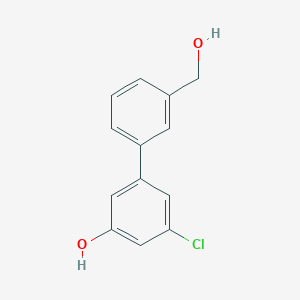
3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (3-Chloro-5-HMPP) is a widely used synthetic chemical that has been used in a variety of scientific research applications. It is a phenolic compound with a unique structure that makes it useful for a variety of experiments and research studies. The purpose of
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-HMPP has been used in a variety of scientific research applications. It has been used in studies of the effects of herbicides on plant growth and development, as well as in studies of the effects of antibiotics on bacteria. It has also been used in studies of the effects of radiation on cell division and DNA replication. Additionally, 3-Chloro-5-HMPP has been used in studies of the effects of organic pollutants on aquatic ecosystems.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-5-HMPP is not fully understood. However, it is believed to act as an inhibitor of some enzymes involved in the production of certain proteins. It is also believed to interfere with the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, 3-Chloro-5-HMPP has been shown to act as an antioxidant, preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
3-Chloro-5-HMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, 3-Chloro-5-HMPP has been shown to act as an antioxidant, preventing the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-HMPP has a number of advantages for use in lab experiments. It is relatively inexpensive, readily available, and easy to synthesize. Additionally, it can be used in a wide variety of experiments and research studies. However, there are a few limitations to consider when using 3-Chloro-5-HMPP in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Chloro-5-HMPP. These include further studies of its effects on bacteria and other microorganisms, further studies of its effects on plant growth and development, further studies of its effects on aquatic ecosystems, and further studies of its effects on the metabolism of certain compounds. Additionally, further studies could be conducted to investigate the potential use of 3-Chloro-5-HMPP in the treatment of certain diseases.
Synthesemethoden
3-Chloro-5-HMPP is synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenol with acetone in the presence of hydrochloric acid. This reaction produces 3-chloro-5-(3-hydroxymethylphenyl)phenol. The second step involves the reaction of 3-chloro-5-(3-hydroxymethylphenyl)phenol with sodium hydroxide. This reaction produces the desired product, 3-Chloro-5-HMPP, 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVONXJZQRTRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685879 |
Source


|
| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261902-02-6 |
Source


|
| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




